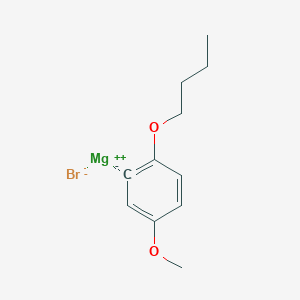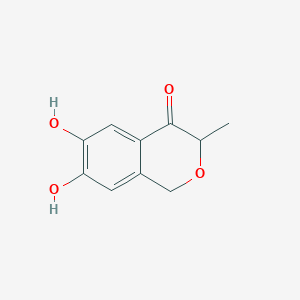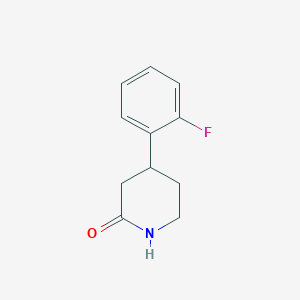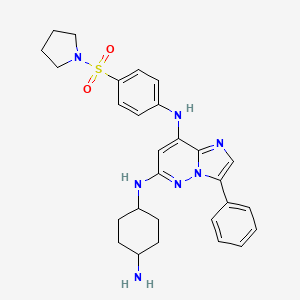
FLT3 inhibitor 34f
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FLT3 inhibitor 34f is a compound known for its potent inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3) receptor. This receptor is often mutated in acute myeloid leukemia (AML), making it a critical target for therapeutic intervention. This compound has shown nanomolar inhibitory activity against recombinant FLT3-ITD, FLT3-D835Y, and FLT3-ITD-positive AML cell lines .
Métodos De Preparación
The synthesis of FLT3 inhibitor 34f involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity. detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
FLT3 inhibitor 34f undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
FLT3 inhibitor 34f has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
FLT3 inhibitor 34f exerts its effects by binding to the active site of the FLT3 receptor and stabilizing its inactive conformation. This inhibits the downstream signaling pathways, including the ERK and STAT5 pathways, which are involved in cell proliferation and survival . By blocking these pathways, this compound effectively reduces the proliferation of FLT3-mutated AML cells and induces apoptosis .
Comparación Con Compuestos Similares
FLT3 inhibitor 34f is unique compared to other FLT3 inhibitors due to its high selectivity and potency against FLT3-ITD and FLT3-D835Y mutations. Similar compounds include:
Midostaurin: A first-generation FLT3 inhibitor with broader kinase inhibition but lower selectivity.
Gilteritinib: A second-generation FLT3 inhibitor with higher selectivity and potency but potential for resistance development.
Quizartinib: Another second-generation FLT3 inhibitor with high selectivity but limited efficacy against certain FLT3 mutations.
This compound stands out due to its ability to inhibit multiple FLT3 mutations with high potency, making it a promising candidate for further development and clinical use .
Propiedades
Fórmula molecular |
C28H33N7O2S |
|---|---|
Peso molecular |
531.7 g/mol |
Nombre IUPAC |
6-N-(4-aminocyclohexyl)-3-phenyl-8-N-(4-pyrrolidin-1-ylsulfonylphenyl)imidazo[1,2-b]pyridazine-6,8-diamine |
InChI |
InChI=1S/C28H33N7O2S/c29-21-8-10-23(11-9-21)32-27-18-25(28-30-19-26(35(28)33-27)20-6-2-1-3-7-20)31-22-12-14-24(15-13-22)38(36,37)34-16-4-5-17-34/h1-3,6-7,12-15,18-19,21,23,31H,4-5,8-11,16-17,29H2,(H,32,33) |
Clave InChI |
IOMVZMIXBDMKIE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC3=CC(=NN4C3=NC=C4C5=CC=CC=C5)NC6CCC(CC6)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14886702.png)
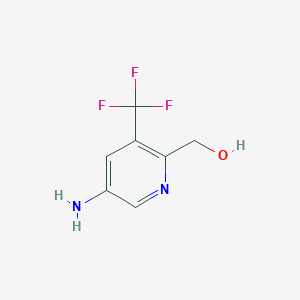
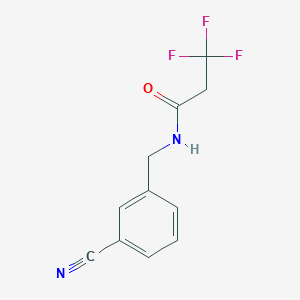
![2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine](/img/structure/B14886716.png)
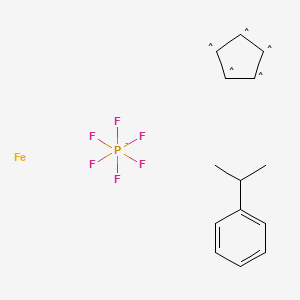
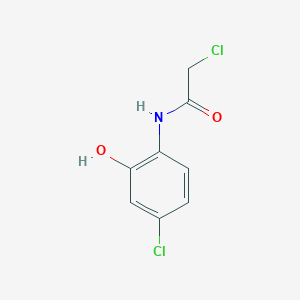
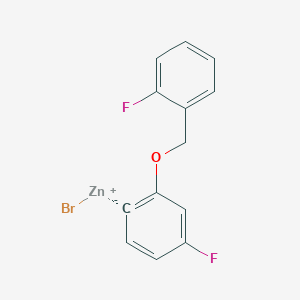
![6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886750.png)
![5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B14886757.png)
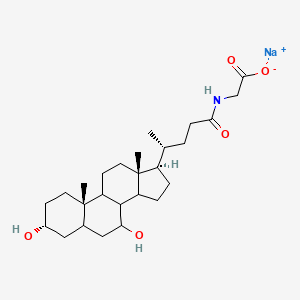
![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate](/img/structure/B14886769.png)
